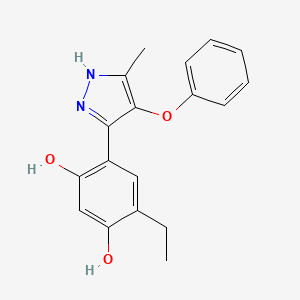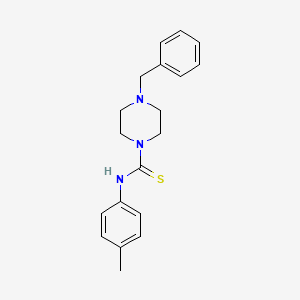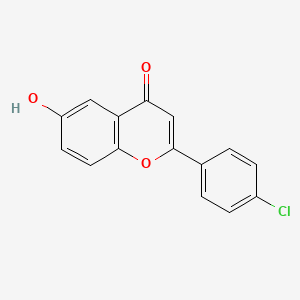![molecular formula C17H14ClN3O B5681131 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B5681131.png)
1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a fused ring system combining imidazole and quinazoline moieties, which are known for their diverse pharmacological properties .
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves the reaction of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N′-dithiocarbonyldiimidazole (DTCI). This reaction efficiently produces the substituted imidazolidine-2-thione moiety inserted in a three-fused-ring scaffold . The molecular composition is confirmed by high-resolution mass spectrometry (MS), and the structure is elucidated by 1H, 13C NMR, and IR analyses .
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the aromatic ring or the heterocyclic core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties
Industry: Utilized in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other similar compounds, such as:
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one: This compound has a similar fused ring system and exhibits comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are structurally related due to the presence of an aromatic ring fused with a heterocyclic system.
Oxazole derivatives: Known for their antimicrobial properties, these compounds share some structural similarities with imidazoquinazolines.
The uniqueness of this compound lies in its specific fused ring system and the presence of a chlorophenyl group, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-20-9-10-21-16(22)14-3-1-2-4-15(14)19-17(20)21/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYKMPYWMVKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)

![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)
![1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5681136.png)
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)

